![molecular formula C24H30N4O B2411882 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1170093-92-1](/img/structure/B2411882.png)
1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound contains several functional groups including a benzyl group, a benzimidazole group, a piperazine ring, and a ketone group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The benzimidazole group is a bicyclic heterocycle consisting of fused benzene and imidazole rings. The piperazine ring is a six-membered ring with two nitrogen atoms. The presence of these heterocycles and the benzyl group could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the benzimidazole and piperazine rings could enhance its solubility in polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole, a type of imidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antioxidant Activity
Some imidazole derivatives have been synthesized and evaluated for antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been tested for antioxidant activity using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Applications in Dyes for Solar Cells and Other Optical Applications
Imidazoles are utilized in a diverse range of applications, including emerging research into dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are also used in the development of functional materials .
Catalysis
Imidazoles have found applications in catalysis .
Antimicrobial Potential
Imidazole scaffold has shown good antifungal but moderate antibacterial activity as compared to standard drugs .
Mechanism of Action
Target of Action
The compound “1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Given the wide range of activities exhibited by imidazole derivatives, it can be inferred that the compound likely interacts with its targets in a manner that modulates their function, leading to the observed biological effects .
Biochemical Pathways
Given the diverse biological activities of imidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Given the diverse biological activities of imidazole derivatives, it can be inferred that the compound likely induces a range of molecular and cellular changes corresponding to these activities .
properties
IUPAC Name |
1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-24(2,3)23(29)27-15-13-26(14-16-27)18-22-25-20-11-7-8-12-21(20)28(22)17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPWFALRUIUESY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one |
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